molecular formula C13H11F4N3 B8396371 (S)-1-(5-(2-Fluoro-3-(trifluoromethyl)phenyl)pyrimidin-2-yl)ethan-1-amine

(S)-1-(5-(2-Fluoro-3-(trifluoromethyl)phenyl)pyrimidin-2-yl)ethan-1-amine

Cat. No.: B8396371
M. Wt: 285.24 g/mol
InChI Key: BSYQFXUJZVKVPF-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(5-(2-Fluoro-3-(trifluoromethyl)phenyl)pyrimidin-2-yl)ethan-1-amine is a complex organic compound that features a pyrimidine ring substituted with a fluoro-trifluoromethylphenyl group and an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-(2-Fluoro-3-(trifluoromethyl)phenyl)pyrimidin-2-yl)ethan-1-amine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the selective fluorination of 2-aminopyrimidine derivatives using Selectfluor in the presence of silver carbonate (Ag2CO3). This reaction yields 5-fluoro-2-aminopyrimidine derivatives with high regioselectivity .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-(2-Fluoro-3-(trifluoromethyl)phenyl)pyrimidin-2-yl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups on the pyrimidine ring.

    Substitution: The fluoro and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

(S)-1-(5-(2-Fluoro-3-(trifluoromethyl)phenyl)pyrimidin-2-yl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: It may be used in the production of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of (S)-1-(5-(2-Fluoro-3-(trifluoromethyl)phenyl)pyrimidin-2-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The fluoro and trifluoromethyl groups can enhance binding affinity and selectivity, while the pyrimidine ring can participate in hydrogen bonding and other interactions. These properties make the compound a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-2-aminopyrimidine: A simpler analog with similar fluorination patterns.

    2-fluoro-3-(trifluoromethyl)phenyl derivatives: Compounds with similar aromatic substitution patterns.

Uniqueness

(S)-1-(5-(2-Fluoro-3-(trifluoromethyl)phenyl)pyrimidin-2-yl)ethan-1-amine is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both fluoro and trifluoromethyl groups, along with the pyrimidine ring, makes it particularly versatile for various applications.

Properties

Molecular Formula

C13H11F4N3

Molecular Weight

285.24 g/mol

IUPAC Name

(1S)-1-[5-[2-fluoro-3-(trifluoromethyl)phenyl]pyrimidin-2-yl]ethanamine

InChI

InChI=1S/C13H11F4N3/c1-7(18)12-19-5-8(6-20-12)9-3-2-4-10(11(9)14)13(15,16)17/h2-7H,18H2,1H3/t7-/m0/s1

InChI Key

BSYQFXUJZVKVPF-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=NC=C(C=N1)C2=C(C(=CC=C2)C(F)(F)F)F)N

Canonical SMILES

CC(C1=NC=C(C=N1)C2=C(C(=CC=C2)C(F)(F)F)F)N

Origin of Product

United States

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